REACTION_CXSMILES
|
[C:1]([N-:4][CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)(=[O:3])C.[C:11]12([NH2:21])[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]3)[CH2:12]1)[CH2:18]2.[C:22](OI(C1C=CC=CC=1)OC(=O)C)(=[O:24])[CH3:23]>C(#N)C>[C:22]([N:8]1[CH2:9][CH2:10][CH:5]([NH:4][C:1]([NH:21][C:11]23[CH2:18][CH:17]4[CH2:16][CH:15]([CH2:14][CH:13]([CH2:19]4)[CH2:12]2)[CH2:20]3)=[O:3])[CH2:6][CH2:7]1)(=[O:24])[CH3:23]
|
Name
|
N-acetyl piperid-4-yl amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[N-]C1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 25° C. internal
|
Type
|
DISTILLATION
|
Details
|
approximately 24 mole-equivalents of solvent was distilled out under vacuum
|
Type
|
TEMPERATURE
|
Details
|
while maintaining internal temperature below 40° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled with agitation to 0-5° C. internal
|
Type
|
FILTRATION
|
Details
|
The technical product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried to constant weight in a vacuum oven under a nitrogen
|
Type
|
TEMPERATURE
|
Details
|
bleed maintaining an internal temperature of ≦50° C
|
Type
|
CUSTOM
|
Details
|
an internal temperature of 20±5° C.
|
Type
|
CUSTOM
|
Details
|
internal for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with heptane under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
then dried to constant weight in a vacuum oven under a nitrogen
|
Type
|
TEMPERATURE
|
Details
|
bleed maintaining an internal temperature of ≦70° C.
|
Type
|
CUSTOM
|
Details
|
to afford product as a white solid in 72% yield
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)NC(=O)NC12CC3CC(CC(C1)C3)C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |